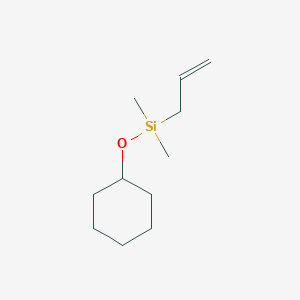

Allyl(cyclohexyloxy)dimethylsilane

Descripción

Allyl(cyclohexyloxy)dimethylsilane (C${12}$H${22}$OSi) is an organosilicon compound featuring an allyl group (CH$2$=CHCH$2$-), a cyclohexyloxy group (O-C$6$H${11}$), and two methyl groups bonded to a central silicon atom. Its structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functional materials.

Propiedades

Número CAS |

81194-47-0 |

|---|---|

Fórmula molecular |

C11H22OSi |

Peso molecular |

198.38 g/mol |

Nombre IUPAC |

cyclohexyloxy-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C11H22OSi/c1-4-10-13(2,3)12-11-8-6-5-7-9-11/h4,11H,1,5-10H2,2-3H3 |

Clave InChI |

JFHPCGANYAOIDA-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(CC=C)OC1CCCCC1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of allylsilanes, including allyl(cyclohexyloxy)dimethylsilane, can be achieved through several methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes .

Another method involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents, such as PhMe₂SiZnCl, Ph₂MeSiZnCl, and Ph₃SiZnCl. This reaction provides allylsilanes in high yields with high regioselectivity and E/Z-selectivity .

Industrial Production Methods: Industrial production of allyl(cyclohexyloxy)dimethylsilane may involve large-scale application of the aforementioned synthetic routes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions: Allyl(cyclohexyloxy)dimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.

Substitution: Electrophilic substitution reactions are common, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and acids (e.g., hydrobromic acid) are employed.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes and silanols.

Substitution: Various substituted allylsilanes depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry: Allyl(cyclohexyloxy)dimethylsilane is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds. It serves as a precursor for the synthesis of more complex organosilicon compounds .

Biology and Medicine: Research into the biological applications of allylsilanes is ongoing. These compounds have potential as intermediates in the synthesis of biologically active molecules and pharmaceuticals .

Industry: In the industrial sector, allylsilanes are used in the production of silicone-based materials, coatings, and adhesives. Their unique reactivity makes them valuable in the development of new materials with enhanced properties .

Mecanismo De Acción

The mechanism of action of allyl(cyclohexyloxy)dimethylsilane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes positive charges in the β position through hyperconjugation. Electrophilic additions to allylsilanes typically occur at the γ position, leading to the formation of new carbon-carbon bonds . The robustness of the silicon-carbon bond also makes these compounds suitable for various synthetic applications.

Comparación Con Compuestos Similares

Allyl(methoxy)dimethylsilane (C$6$H${14}$OSi)

- Structure : Replaces the cyclohexyloxy group with a methoxy (-OCH$_3$) group.

- Reactivity : The smaller methoxy group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to the bulkier cyclohexyloxy derivative. For example, fluorohydrin synthesis with allyl(bromomethyl)dimethylsilane achieved 60% yield but faced byproduct formation .

- Applications : Found in phytochemical extracts (e.g., Murraya koenigii), suggesting biological relevance, though cyclohexyloxy analogs may differ in bioavailability due to hydrophobicity .

- Physical Properties : Lower molecular weight (150.26 g/mol) results in lower boiling point compared to cyclohexyloxy derivatives.

Allyl(4-methoxyphenyl)dimethylsilane (C${12}$H${18}$OSi)

- Structure : Aromatic 4-methoxyphenyl group replaces the cyclohexyloxy moiety.

- Electronic Effects : The methoxyphenyl group provides electron-donating resonance effects, influencing reactivity in metal-catalyzed cross-couplings. For instance, similar allyl silanes are used in nickel-catalyzed cyclization/cross-coupling reactions .

- Boiling Point : 253°C (lit.), higher than methoxy analogs due to increased molecular weight (206.36 g/mol) and aromatic stabilization .

Allyl(chloromethyl)dimethylsilane (C$6$H${13}$ClSi)

- Structure : Chloromethyl (-CH$_2$Cl) substituent instead of cyclohexyloxy.

- Reactivity : The chlorine atom acts as a superior leaving group, enabling nucleophilic substitutions (e.g., forming fluorohydrins) but with competing elimination pathways .

- Safety : Higher volatility (MW 148.71 g/mol) and reactivity necessitate careful handling, as seen in safety data sheets for related chlorinated silanes .

Allyl(diisopropylamino)dimethylsilane (C${11}$H${25}$NSi)

- Structure: Diisopropylamino group introduces nitrogen-based electron donation.

- Applications: Used as a bifunctional crosslinker in peptide chemistry and organometallic synthesis, leveraging the amino group’s nucleophilicity. The cyclohexyloxy analog may lack such versatility due to its ether linkage .

Key Comparative Data

*Calculated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.